

# The Genesis of Evocalcet: A Next-Generation Calcimimetic for Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evocalcet |           |
| Cat. No.:            | B607391   | Get Quote |

A Technical Guide on the Discovery and Development of a Novel Calcium-Sensing Receptor Agonist

#### Introduction

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and mineral metabolism disorders. The calcium-sensing receptor (CaSR), a G-protein coupled receptor on the surface of parathyroid cells, is the principal regulator of PTH secretion. Calcimimetics, which allosterically modulate the CaSR to increase its sensitivity to extracellular calcium, represent a cornerstone of SHPT management. Cinacalcet, the first-in-class calcimimetic, effectively lowers PTH levels but is often associated with gastrointestinal adverse events, limiting its clinical utility. This technical guide details the discovery and development of **evocalcet**, a second-generation calcimimetic designed to offer comparable efficacy to cinacalcet with an improved safety profile.

## **Lead Optimization and In Vitro Characterization**

The development of **evocalcet** began with the goal of identifying a novel CaSR agonist with an improved therapeutic window compared to cinacalcet.[1] A key objective was to reduce the gastrointestinal side effects and the potent inhibition of the cytochrome P450 isoenzyme CYP2D6 observed with cinacalcet.[1] Optimization of lead compounds, starting from a



cinacalcet scaffold, led to the identification of a series of pyrrolidine derivatives.[1] Structure-activity relationship (SAR) studies focused on enhancing CaSR agonistic activity while improving the drug metabolism and pharmacokinetic (DMPK) profile.[2]

**Evocalcet** emerged from this rigorous screening process, demonstrating potent agonistic activity on the human CaSR (hCaSR) expressed in HEK293 cells.[3] In these in vitro assays, **evocalcet** induced a concentration-dependent increase in intracellular calcium, indicative of CaSR activation.[3]

**Kev In Vitro Data** 

| Parameter                         | Evocalcet   | Cinacalcet | Reference |
|-----------------------------------|-------------|------------|-----------|
| CaSR Agonistic<br>Activity (EC50) | 243 ± 15 nM | -          | [4]       |

## **Preclinical Pharmacology**

The preclinical development of **evocalcet** involved extensive evaluation in animal models to assess its efficacy, pharmacokinetics, and safety.

# In Vivo Efficacy in a Rat Model of Secondary Hyperparathyroidism

The 5/6 nephrectomy (5/6 Nx) rat model is a well-established animal model that mimics human CKD and the subsequent development of SHPT.[5] In this model, **evocalcet** demonstrated a dose-dependent suppression of serum PTH and calcium levels.[6] Notably, **evocalcet** was found to be approximately 30 times more potent than cinacalcet in normal rats, a difference attributed to its significantly higher bioavailability.[6]

#### **Pharmacokinetics in Animal Models**

Pharmacokinetic studies in rats revealed that **evocalcet** possesses high oral bioavailability, a significant improvement over cinacalcet. This favorable pharmacokinetic profile allows for lower effective doses, which is hypothesized to contribute to its improved gastrointestinal tolerability. [6]



| Species | Dose<br>(mg/kg) | Bioavaila<br>bility (%) | Cmax<br>(ng/mL) | Tmax (h) | AUC<br>(ng·h/mL) | Referenc<br>e |
|---------|-----------------|-------------------------|-----------------|----------|------------------|---------------|
| Rat     | 0.3             | >80%                    | 137 ± 29        | 1.0      | 739 ± 138        | [6]           |
| Rat     | 1               | -                       | 452 ± 103       | 1.0      | 2580 ± 540       | [6]           |

#### **Safety Pharmacology**

A critical aspect of **evocalcet**'s preclinical evaluation was its gastrointestinal safety profile. In rats, cinacalcet induced a significant delay in gastric emptying, a potential contributor to its emetic effects. In contrast, **evocalcet** had no marked effect on gastric emptying.[7] Furthermore, in common marmosets, a species known to exhibit emesis, **evocalcet** induced significantly less vomiting compared to cinacalcet.[7]

## **Clinical Development**

The clinical development program for **evocalcet** was designed to systematically evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety in both healthy volunteers and patients with SHPT.

#### **Phase I Studies in Healthy Volunteers**

First-in-human Phase I studies were conducted in healthy Japanese and Chinese subjects to assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of **evocalcet**.[8][9] These studies demonstrated that **evocalcet** was well-tolerated and exhibited a dose-proportional pharmacokinetic profile.[8][9] Following oral administration, **evocalcet** was rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1.5 to 2 hours and an elimination half-life (t1/2) ranging from 13 to 20 hours.[9] Importantly, these studies also showed a dose-dependent decrease in intact PTH and corrected calcium levels.[8][9]



| Populatio<br>n                          | Dose      | Cmax<br>(ng/mL) | Tmax (h) | t1/2 (h)       | AUC<br>(ng·h/mL) | Referenc<br>e |
|-----------------------------------------|-----------|-----------------|----------|----------------|------------------|---------------|
| Healthy Japanese Subjects (Single Dose) | 1 mg      | 58.8            | 1.5      | 13.0           | 567              | [10]          |
| 20 mg                                   | 903       | 2.0             | 19.8     | 11400          | [9]              |               |
| Healthy Chinese Subjects (Single Dose)  | 1 mg      | 43.1 ± 14.7     | 1.0      | 16.0           | 389 ± 112        | [8]           |
| 12 mg                                   | 509 ± 132 | 2.0             | 20.8     | 5850 ±<br>1210 | [8]              |               |

# Phase II and III Studies in Patients with Secondary Hyperparathyroidism

Subsequent clinical trials in patients with SHPT on hemodialysis were designed to establish the efficacy and safety of **evocalcet**. A pivotal Phase III, randomized, double-blind, head-to-head comparison trial was conducted in Japanese hemodialysis patients to compare **evocalcet** with cinacalcet.[11][12]

The primary endpoint of this study was the non-inferiority of **evocalcet** to cinacalcet in achieving a target mean intact PTH level of 60 to 240 pg/mL. The results demonstrated that **evocalcet** was non-inferior to cinacalcet in suppressing PTH levels.[11][12] A key secondary endpoint was the incidence of gastrointestinal-related adverse events. In this regard, **evocalcet** demonstrated a statistically significant lower incidence of these side effects compared to cinacalcet.[11][12]



| Study                               | Treatment<br>Group | N    | Patients<br>Achieving<br>Target iPTH<br>(%) | Gastrointes<br>tinal<br>Adverse<br>Events (%) | Reference |
|-------------------------------------|--------------------|------|---------------------------------------------|-----------------------------------------------|-----------|
| Phase III<br>Head-to-<br>Head Trial | Evocalcet          | 317  | 72.7                                        | 18.6                                          | [11][12]  |
| Cinacalcet                          | 317                | 76.7 | 32.8                                        | [11][12]                                      |           |

Long-term extension studies have further confirmed the sustained efficacy and safety of **evocalcet** in managing SHPT in patients on dialysis.[13][14]

## **Mechanism of Action: Signaling Pathway**

**Evocalcet**, like other calcimimetics, is an allosteric modulator of the CaSR. It binds to a site on the transmembrane domain of the receptor, distinct from the extracellular calcium-binding site. This binding increases the receptor's sensitivity to extracellular calcium ions. As a result, at any given calcium concentration, the CaSR is more active in the presence of **evocalcet**. This enhanced activation of the CaSR in the parathyroid gland leads to the inhibition of PTH synthesis and secretion.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. sceti.co.jp [sceti.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. evocalcet | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Silicon-Rhodamine Functionalized Evocalcet Probes Potently and Selectively Label Calcium Sensing Receptors In Vitro, In Vivo, and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A novel calcimimetic agent, evocalcet (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro | PLOS One [journals.plos.org]
- 7. A novel calcimimetic agent, evocalcet (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Pharmacodynamics, and Safety of Evocalcet (KHK7580), a Novel Calcimimetic Agent: An Open-Label, Single- and Multiple-Dose, Phase I Trial in Healthy Chinese Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Pharmacodynamics, and Safety of the Novel Calcimimetic Agent Evocalcet in Healthy Japanese Subjects: First-in-Human Phase I Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Pharmacodynamics, and Safety of the Novel Calcimimetic Agent Evocalcet in Healthy Japanese Subjects: First-in-Human Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-to-head comparison of the new calcimimetic agent evocalcet with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kyowakirin.com [kyowakirin.com]



- 13. Evocalcet: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Evocalcet in Previously Cinacalcet-Treated Secondary Hyperparathyroidism Patients PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Genesis of Evocalcet: A Next-Generation Calcimimetic for Secondary Hyperparathyroidism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607391#discovery-and-development-of-evocalcet-as-a-calcimimetic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com